The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid typically involves the condensation of 2,5-dimethylpyrrole with a suitable benzoic acid derivative. A common synthetic route is the reaction of 2,5-dimethylpyrrole with 2-hydroxybenzoic acid under acidic conditions.
In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Continuous flow reactors may be utilized to enhance efficiency and yield, alongside rigorous purification processes.
The molecular structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid can be analyzed using various spectroscopic techniques.
The compound can be characterized using:
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is capable of undergoing various chemical reactions:
These reactions are essential for its applications in drug synthesis and modification.
The mechanism of action for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid involves interactions with biological targets that lead to significant cellular effects.
The primary target is often associated with recombinant Chinese hamster ovary cells. The compound enhances cell-specific glucose uptake while suppressing cell growth during monoclonal antibody production.
The compound influences pathways related to energy metabolism by increasing intracellular adenosine triphosphate levels, thereby enhancing productivity in biotechnological applications.
The compound exhibits good solubility in polar solvents due to its hydroxyl group and can participate in various chemical reactions due to its functional groups.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid has several scientific applications:
It is utilized as a building block in organic synthesis and as a component in affinity labeling probes for proteomics research. Its ability to bind specifically to proteins makes it valuable for studying protein functions and interactions.
Research continues into its potential therapeutic applications, particularly in developing new antimicrobial and anticancer agents.
In addition to its use in research, this compound is explored for developing new materials with specific properties such as polymers and coatings.
This heterocyclic benzoic acid derivative (CAS 5987-00-8 / 674782-30-0) occupies a critical niche in medicinal chemistry and chemical biology. Characterized by its hybrid architecture merging a lipophilic 2,5-dimethylpyrrole with a polar salicylic acid moiety, it serves as a versatile pharmacophore in ephrin receptor modulation and anti-infective development. Its emergence as a key biochemical tool reflects broader trends in targeting protein-protein interactions and virulence pathways, particularly in oncology and infectious disease research [1] [7]. Global research interest is evidenced by dedicated pharmacological studies and commercial availability from specialty suppliers like Santa Cruz Biotechnology and TRC, reflecting its transition from synthetic curiosity to targeted modulator [1] [2].
The compound’s synthetic origin traces to early 21st-century explorations of pyrrole-benzoic acid hybrids as privileged scaffolds. Initial interest focused on its structural novelty – notably the uncommon fusion of a dialkyl-substituted pyrrole with an ortho-hydroxybenzoic acid system. Early applications leveraged it as a building block for organic materials, exploiting its conjugated system for potential optical properties [1]. A pivotal shift occurred when screening campaigns identified derivatives as Eph receptor antagonists. Seminal work by Noberini et al. (2008) demonstrated its competitive inhibition of ephrin-A5 binding to EphA2/A4 receptors (Ki = 11-14 µM and 6-10 µM, respectively), establishing it as a reversible protein-protein interaction disruptor [7]. Subsequent studies expanded its biological footprint:
Table 1: Historical Research Milestones
Year | Discovery | Significance |
---|---|---|
2008 | Inhibition of ephrin-A5 binding to EphA2/A4 receptors [7] | Established mechanistic basis for Eph receptor antagonism |
2014 | Blockade of Kaposi’s sarcoma-associated herpesvirus binding to EphA2 [1] | Revealed antiviral potential through host receptor targeting |
2017 | Glucagon secretion inhibition in pancreatic α-cells [1] | Demonstrated metabolic applications beyond oncology |
2018 | Correction of antifungal study mischaracterization [4] | Highlighted specificity issues; redefined as broad-spectrum enzymatic inhibitor |
2022 | Enhancement of monoclonal antibody production (1.5-2.2× titer) [5] | Uncovered applications in bioprocess optimization |
Commercial availability since the 2010s (e.g., Calbiochem catalog #500713) cemented its status as a research tool for ephrin biology, though recent studies caution about off-target effects on unrelated enzymes [4] [7]. This dual identity – as a specific Eph modulator and promiscuous enzyme inhibitor – underscores the complexity of its biochemical applications.
Table 2: Physicochemical Profile
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C13H13NO3 | Confirmed by HRMS [1] [5] |
Molecular Weight | 231.25 g/mol | - |
Melting Point | 190 °C | [2] |
Predicted pKa | 14.80 ± 0.70 | Carboxylic acid dominant [2] |
Solubility | 100 mg/ml in DMSO | Calbiochem specification [7] |
Storage Conditions | 2-8°C (protect from light) | [7] |
The molecule’s distinctive bioactivity profile originates from the spatial convergence of three key domains:
(A) 2,5-Dimethylpyrrole Ring
(B) Ortho-Hydroxybenzoic Acid System
(C) Rotatable Caryl-Npyrrole Bond
Table 3: Functional Group Contributions to Bioactivity
Functional Group | Role in EphA2 Antagonism | Role in Off-Target Effects |
---|---|---|
Carboxylic Acid | Salt bridge with Arg159 | Metal coordination (metalloenzymes) |
Phenolic -OH | Intramolecular H-bond stabilizes conformation | H-bond donation to catalytic residues |
Dimethylpyrrole | Hydrophobic packing in ephrin-binding pocket | Nonspecific hydrophobic binding |
Aromatic Linkage | Conjugated system enhances binding affinity | Planar stacking in enzyme active sites |
Electronic analysis reveals significant charge polarization: The benzoic acid moiety carries a partial negative charge (δ−), while the electron-rich pyrrole ring exhibits nucleophilic character at nitrogen. This creates a dipole moment facilitating orientation within electrostatic fields of target proteins. Spectroscopic signatures confirm this asymmetry, with distinct IR stretches at 3409-3211 cm−1 (NH/OH), 1646 cm−1 (C=O), and 1557 cm−1 (C=N/C=C) [3] . NMR studies (CDCl3) further validate the structure through diagnostic pyrrolic proton singlets at δ 5.98 ppm and methyl group signals at δ 2.13 ppm .
The synergistic interplay between these domains enables high-affinity engagement with ephrin-binding pockets. Computational models suggest the pyrrole methyl groups optimize van der Waals contacts within a hydrophobic EphA2 subpocket, while the salicylic acid system anchors the compound near conserved salt-bridge networks. This precise spatial arrangement explains its selectivity for EphA2/A4 over related receptors and distinguishes it from simpler benzoic acid or pyrrole derivatives [7].
Table 4: Compound Nomenclature and Identifiers
Nomenclature Style | Name |
---|---|
IUPAC Name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid |
Common Synonyms | EphA Antagonist; ML040; TIMTEC-BB SBB007408 |
CAS Registry Numbers | 5987-00-8; 674782-30-0; 313701-93-8 |
Canonical SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C |
InChI Key | WAYCNXGAKFXIKA-UHFFFAOYSA-N |
The trajectory of this compound—from synthetic intermediate to targeted modulator—illustrates how structural hybridization strategies can yield biologically active compounds with unique target profiles. Future research will likely exploit its modular architecture for developing isoform-selective Eph inhibitors and precision chemical probes [1] [7].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9